CAY10698 is derived from natural products and is part of a broader category of compounds that inhibit lipoxygenase enzymes, which are crucial in the metabolism of arachidonic acid to leukotrienes, mediators of inflammation. Its classification as a lipoxygenase inhibitor highlights its potential role in anti-inflammatory therapies .
The synthesis of CAY10698 typically involves several chemical reactions. A prominent method is the Claisen-Schmidt condensation reaction between 4-acetylresorcinol and an appropriate alkyl aldehyde. This initial step forms an intermediate compound, which can then undergo catalytic hydrogenation to yield the final product .
CAY10698 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The canonical SMILES representation is C1=CC(=CC=C1CCCC2=C(C=C(C=C2)O)O)O
, indicating the presence of hydroxyl groups and aromatic rings that are pivotal for its interaction with biological targets .
CAY10698 participates in various chemical reactions that can modify its structure and enhance its efficacy as an inhibitor:
The mechanism of action of CAY10698 primarily involves the inhibition of lipoxygenase enzymes. By binding to the active site of these enzymes, CAY10698 prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation.
CAY10698 exhibits several notable physical and chemical properties:
CAY10698 has significant implications in scientific research, particularly in pharmacology and biochemistry:
Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides, primarily within cellular membranes. This process diverges fundamentally from apoptosis, necroptosis, and autophagy in both biochemical mechanisms and morphological features. The core driver of ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) embedded in phospholipids (PL-PUFAs), which compromises membrane integrity and cellular function [1] [4].
Lipid peroxidation in ferroptosis proceeds via two interconnected pathways:
The accumulation of LOOHs alters membrane fluidity and permeability, culminating in plasma membrane rupture. Notably, lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) can covalently modify proteins and DNA, amplifying cellular damage beyond membrane disruption [4] [6]. The glutathione peroxidase 4 (GPX4) axis serves as the primary defense system, reducing LOOHs to nontoxic alcohols using glutathione (GSH). GPX4 inhibition or GSH depletion thus sensitizes cells to ferroptosis [1] [8].
Table 1: Key Lipid Peroxidation Pathways in Ferroptosis
Pathway Type | Key Enzymes/Elements | Substrates | Products | Role in Ferroptosis |
---|---|---|---|---|
Enzymatic | 5-LOX, 12/15-LOX | Arachidonic acid (AA), Adrenic acid (AdA) | 5-HPETE, 15-HPETE, 13-HODE | Direct peroxidation of esterified PUFAs |
Non-enzymatic | Fe²⁺, ROS | PL-PUFAs | Lipid alkoxyl radicals (LO•), peroxyl radicals (LOO•) | Radical chain propagation |
Detoxification | GPX4 | Lipid hydroperoxides (LOOH) | Lipid alcohols (LOH) | Primary reduction system |
Small molecules that disrupt redox homeostasis are indispensable tools for probing ferroptosis mechanisms and developing therapeutic strategies. These modulators target specific nodes within the ferroptotic cascade:
These agents exploit vulnerabilities in redox regulatory networks, particularly in cancer cells with high iron demand or deficient antioxidant capacity. Their utility extends beyond ferroptosis induction; they serve as chemical probes to map dependencies in lipid peroxidation signaling [7] [10].
CAY10698 emerges as a strategically designed small molecule targeting the enzymatic arm of lipid peroxidation. It functions as a potent and isoform-selective inhibitor of 12/15-lipoxygenase (12/15-LOX), which catalyzes the stereo-specific oxidation of AA and AdA esterified in membrane phospholipids [1] [6].
Unlike broad-spectrum redox disruptors (e.g., erastin or RSL3), CAY10698 exhibits a mechanistically focused mode of action:
CAY10698 occupies a unique niche among ferroptosis inducers by enabling precise interrogation of enzymatic lipid peroxidation’s contribution to ferroptosis, distinct from iron-mediated radical propagation or system Xc⁻ inhibition. Its development underscores the therapeutic potential of targeting upstream drivers of LOOH generation rather than downstream antioxidant defenses.
Table 2: Positioning CAY10698 Among Key Ferroptosis-Targeting Agents
Compound Class | Representative Agents | Primary Target | Mechanism in Ferroptosis | Distinguishing Feature of CAY10698 |
---|---|---|---|---|
System Xc⁻ inhibitors | Erastin, IKE, Sorafenib | System Xc⁻ | Depletion of cysteine/GSH | Targets LOX-dependent peroxidation, not GSH synthesis |
GPX4 inhibitors | RSL3, ML162, FIN56 | GPX4 | Direct inactivation of GPX4 | Spares GPX4; acts upstream on LOOH production |
LOX modulators | ML351, CAY10698 | 12/15-LOX | Block enzymatic peroxidation | Isoform-selective for 12/15-LOX |
Iron modulators | Deferoxamine, Cisplatin | Iron metabolism | Alter labile iron pool | No direct iron chelation |
CAY10698 exemplifies the evolving sophistication in ferroptosis-targeted pharmacology, where selectivity for specific peroxidation pathways enables refined mechanistic dissection and therapeutic application in diseases with dysregulated lipid peroxidation [1] [6] [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0